molecular formula C19H25N3O4 B1190254 2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE

2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE

Cat. No.: B1190254
M. Wt: 359.4g/mol
InChI Key: PTXHZMBTQHDZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound with a unique structure that includes a piperazine ring, a furan ring, and a cyclohexanedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, the introduction of the furan ring, and the cyclohexanedione core formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-(4-Acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(3,4-dimethoxyphenyl)-1,3-cyclohexanedione
  • 2-({[2-(4-Acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-chlorophenyl)-1,3-cyclohexanedione

Uniqueness

Compared to similar compounds, 2-({[2-(4-ACETYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(2-FURYL)-1,3-CYCLOHEXANEDIONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4g/mol

IUPAC Name

2-[2-(4-acetylpiperazin-1-yl)ethyliminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C19H25N3O4/c1-14(23)22-8-6-21(7-9-22)5-4-20-13-16-17(24)11-15(12-18(16)25)19-3-2-10-26-19/h2-3,10,13,15,24H,4-9,11-12H2,1H3

InChI Key

PTXHZMBTQHDZSO-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.